4-Amino-3-pyridinesulfonamide
Overview
Description
4-Amino-3-pyridinesulfonamide is an organic compound with the molecular formula C5H7N3O2S It is a derivative of pyridine, characterized by the presence of an amino group at the 4-position and a sulfonamide group at the 3-position
Scientific Research Applications
4-Amino-3-pyridinesulfonamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of dyes and pigments due to its stable aromatic structure
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
4-Amino-3-pyridinesulfonamide is a type of sulfonamide, a class of drugs that have a wide range of pharmacological activities . The primary targets of sulfonamides are enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including fluid balance, ion transport, and folate synthesis.
Mode of Action
Sulfonamides, including this compound, act as competitive inhibitors of dihydropteroate synthetase . This enzyme is involved in the synthesis of folic acid, a vital nutrient for bacterial growth. By inhibiting this enzyme, sulfonamides prevent the production of folic acid, thereby inhibiting bacterial growth .
Biochemical Pathways
The inhibition of dihydropteroate synthetase disrupts the folate synthesis pathway in bacteria . This disruption leads to a deficiency of folic acid, which is essential for the synthesis of nucleic acids and proteins. As a result, the growth and multiplication of bacteria are inhibited .
Pharmacokinetics
Sulfonamides generally have good oral bioavailability and are distributed widely in the body . They are metabolized in the liver and excreted in the urine .
Result of Action
The inhibition of bacterial growth by this compound leads to the control and elimination of bacterial infections . This makes it a valuable tool in the treatment of a variety of bacterial diseases.
Action Environment
The action of this compound, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the drug, which in turn can influence its absorption and distribution . Additionally, the presence of other drugs can affect its action through drug-drug interactions .
Biochemical Analysis
Biochemical Properties
4-Amino-3-pyridinesulfonamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with enzymes such as dihydropteroate synthase, which is involved in the folate synthesis pathway. This interaction inhibits the enzyme’s activity, leading to a decrease in folate production. Additionally, this compound interacts with various proteins, affecting their function and stability .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the growth of certain bacterial cells by disrupting their folate synthesis pathway. This disruption leads to impaired DNA synthesis and cell division . In mammalian cells, this compound can affect gene expression by modulating transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of dihydropteroate synthase, which prevents the synthesis of folate, an essential cofactor for DNA synthesis. This inhibition occurs through competitive binding, where this compound competes with the natural substrate of the enzyme . Additionally, it can bind to other biomolecules, leading to changes in their conformation and activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or extreme pH . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit bacterial growth without causing significant toxicity to the host organism. At higher doses, it can lead to adverse effects such as liver and kidney toxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect, and exceeding this dosage can result in toxic side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to folate synthesis. It interacts with enzymes such as dihydropteroate synthase, leading to the inhibition of folate production . This inhibition affects the overall metabolic flux, as folate is a crucial cofactor in various metabolic reactions, including DNA synthesis and repair .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, it can accumulate in specific compartments, depending on its interactions with other biomolecules .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the nucleus or mitochondria, where it exerts its effects on cellular function . The localization of this compound can also affect its activity and stability, as different cellular environments can influence its interactions with other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Amino-3-pyridinesulfonamide can be synthesized through the reaction of 4-chloropyridine-3-sulfonamide hydrochloride with 3-methylaniline. The reaction is typically carried out in an aqueous medium at elevated temperatures (around 90°C) for several hours. The product is then precipitated by adjusting the pH and purified through recrystallization .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated pH control systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3-pyridinesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for introducing halogen atoms.
Major Products:
Oxidation: Nitro-3-pyridinesulfonamide.
Reduction: 3-pyridinesulfonamide.
Substitution: Halogenated pyridinesulfonamides.
Comparison with Similar Compounds
- 4-(3-Methylphenyl)amino-3-pyridinesulfonamide
- Torasemide
Comparison: 4-Amino-3-pyridinesulfonamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to 4-(3-methylphenyl)amino-3-pyridinesulfonamide, it has a simpler structure, making it easier to synthesize and modify. Torasemide, on the other hand, is a more complex molecule used as a diuretic, highlighting the versatility of pyridinesulfonamide derivatives in different applications .
Properties
IUPAC Name |
4-aminopyridine-3-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2S/c6-4-1-2-8-3-5(4)11(7,9)10/h1-3H,(H2,6,8)(H2,7,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHJMFCJYZHINT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1N)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450392 | |
Record name | 4-Amino-3-pyridinesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30450392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75903-62-7 | |
Record name | 4-Amino-3-pyridinesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75903-62-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-3-pyridinesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30450392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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